(5-morpholino-2-nitrophenyl)methanol
Overview
Description
(5-morpholino-2-nitrophenyl)methanol is a chemical compound with a unique structure that includes a morpholine ring, a nitro group, and a phenyl-methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-morpholino-2-nitrophenyl)methanol typically involves the nitration of a phenyl-methanol derivative followed by the introduction of a morpholine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent morpholine ring formation. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-morpholino-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Scientific Research Applications
(5-morpholino-2-nitrophenyl)methanol is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is employed in the development of new materials and as a precursor in various chemical manufacturing processes.
Mechanism of Action
The mechanism by which (5-morpholino-2-nitrophenyl)methanol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzhydryl-(5-morpholin-4-yl-2-nitro-phenyl)-amine
- (E)-3-(5-Morpholin-4-yl-2-nitro-phenyl)-acrylic acid
Uniqueness
(5-morpholino-2-nitrophenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(5-morpholin-4-yl-2-nitrophenyl)methanol |
InChI |
InChI=1S/C11H14N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 |
InChI Key |
WJNVEJAIEZXQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.